

Introduction: Defining the Core Compound

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Compound of Interest

Compound Name: 3-Chloro-4-nitrobenzoyl chloride

Cat. No.: B2658192

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The chemical formula $C_7H_3Cl_2NO_3$ corresponds to the molecule 2,6-dichloro-4-nitrobenzoic acid. This compound is a substituted aromatic carboxylic acid, a class of molecules often utilized as critical building blocks in the synthesis of more complex chemical entities, particularly within the pharmaceutical and agrochemical industries.

Understanding the nomenclature provides immediate insight into its structure. Following the International Union of Pure and Applied Chemistry (IUPAC) guidelines, the name is deconstructed as follows:

- Benzoic acid: The parent structure is a benzene ring attached to a carboxylic acid group (-COOH).^{[1][2]}
- Dichloro: Two chlorine atoms (-Cl) are substituted onto the benzene ring.
- Nitro: One nitro group (-NO₂) is attached to the ring.
- 2,6,4-: These locants specify the positions of the substituents on the benzene ring, with the carbon of the carboxylic acid group designated as position 1.^{[1][2]}

This guide provides a comprehensive overview of its properties, synthesis, and applications, grounded in established scientific protocols and data.

Caption: 2D Chemical Structure of 2,6-dichloro-4-nitrobenzoic acid.

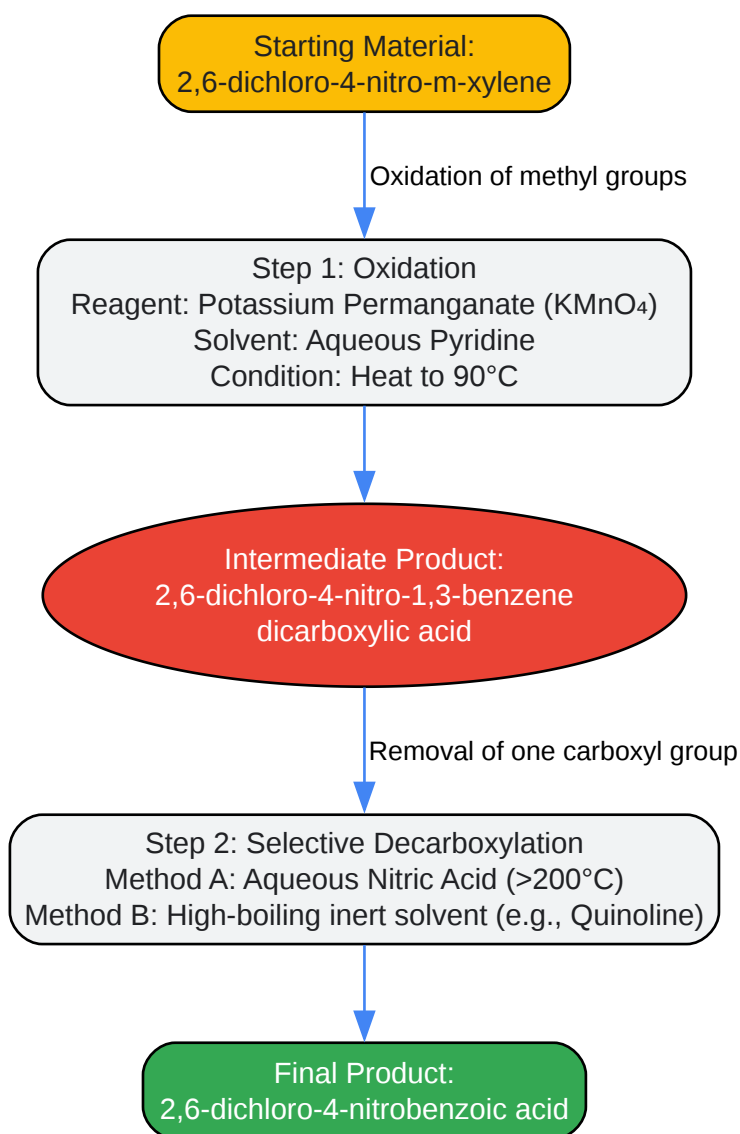
Physicochemical Properties

The physical and chemical characteristics of a compound dictate its behavior in reactions, its solubility, and its appropriate handling procedures. The properties of 2,6-dichloro-4-nitrobenzoic acid are summarized below.

Property	Value	Source
IUPAC Name	2,6-dichloro-4-nitrobenzoic acid	[1][2]
CAS Number	22509-50-8	[3][4]
Molecular Formula	C ₇ H ₃ Cl ₂ NO ₃	[3]
Appearance	Crystalline solid	[5]
Melting Point	169–172 °C	[5][6]
Solubility	Soluble in chloroform and ethyl acetate. Crystallizable from water.	[5]

Synthesis Protocol: From Xylene to Carboxylic Acid

2,6-dichloro-4-nitrobenzoic acid can be synthesized from 2,6-dichloro-4-nitro-m-xylene through a two-step process involving oxidation followed by selective decarboxylation. This method provides a reliable pathway to the target molecule.[5]



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Caption: Workflow for the synthesis of 2,6-dichloro-4-nitrobenzoic acid.

Step 1: Oxidation of 2,6-dichloro-4-nitro-m-xylene

The initial step involves the oxidation of both methyl groups of the starting xylene derivative to carboxylic acid groups. Potassium permanganate is a powerful oxidizing agent well-suited for this transformation of alkyl side chains on an aromatic ring.

Methodology:

- A solution of 2,6-dichloro-4-nitro-m-xylene (0.098 mol) is prepared in a mixture of pyridine (98 g) and water (100 g) within a three-necked round-bottom flask equipped with a stirrer and thermometer.^[5]
- The solution is heated to 90°C.
- Potassium permanganate is added slowly over one hour to the rapidly stirred solution, maintaining the temperature around 90°C. The permanganate ion (MnO_4^-) acts as the primary oxidant, converting the methyl groups to carboxylates.^[5]
- Upon completion, the reaction mixture contains the intermediate product, 2,6-dichloro-4-nitro-1,3-benzene dicarboxylic acid.

Step 2: Selective Decarboxylation

The second step is a selective decarboxylation, where one of the two carboxylic acid groups is removed as carbon dioxide to yield the final product. This is achieved by heating the intermediate diacid at high temperatures.^[5]

Methodology:

- The intermediate, 2,6-dichloro-4-nitro-1,3-benzene dicarboxylic acid, is reacted with aqueous nitric acid at a temperature exceeding 200°C for approximately 0.5 to 1.5 hours.^[5]
- Alternatively, the diacid can be refluxed in a high-boiling inert solvent such as quinoline for one to two hours at a temperature above 200°C.^[5]
- The high thermal energy input is crucial for breaking the carbon-carbon bond between the benzene ring and one of the carboxyl groups.
- After cooling, the solution is diluted with water and extracted with a suitable organic solvent like ethyl acetate.^[5]
- The organic solution is dried and the solvent is evaporated to yield crude 2,6-dichloro-4-nitrobenzoic acid.
- Final purification can be achieved through crystallization from water, yielding a product with a melting point of 169-170°C.^[5]

Applications in Organic Synthesis

The primary utility of 2,6-dichloro-4-nitrobenzoic acid is as a chemical intermediate. Its functional groups—a carboxylic acid, two chlorine atoms, and a nitro group—provide multiple reactive sites for further chemical modification.

A key application is its use in the preparation of 2,6-dichloro-4-nitrobenzamide.^{[5][6]} This conversion is typically achieved by first converting the carboxylic acid to an acid chloride using a reagent like phosgene, followed by reaction with ammonia.^[6] The resulting benzamide compound has been identified as having valuable anticoccidial properties, which are important in veterinary medicine to treat and prevent coccidiosis, a parasitic disease in animals.^[5]

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